Methyl 4,6-dimethylnicotinate
Overview
Description
Methyl 4,6-dimethylnicotinate (4,6-DMN) is a synthetic organic compound that belongs to the family of nicotinates. It has a wide range of applications in organic chemistry and biochemistry, including synthesis, research, and drug development. 4,6-DMN is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other chemicals. In addition, 4,6-DMN has been used in the development of various bio-molecules, such as proteins, peptides, and nucleic acids.
Scientific Research Applications
Field: Pharmaceutical Formulations
Methyl 4,6-dimethylnicotinate has been used in the pharmaceutical industry, specifically in pain relief sprays .
Application Summary
In a study, Methyl 4,6-dimethylnicotinate was used alongside methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate in a pain relief spray . The presence of these compounds in one formulation enhances their efficiency for pain relief .
Methods of Application
The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was used for the simultaneous assessment of these compounds in the pharmaceutical formulation .
Results or Outcomes
The limits of detection of Methyl 4,6-dimethylnicotinate, 2-hydroxyethyl salicylate, methyl salicylate, and ethyl salicylate were found to be 0.0144, 0.0455, 0.0087, and 0.0061 μg/mL respectively . The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients . This data demonstrates the sensitivity, accuracy, and precision of the developed method .
properties
IUPAC Name |
methyl 4,6-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZKJCXLVXCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508851 | |
Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dimethylnicotinate | |
CAS RN |
69971-44-4 | |
Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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